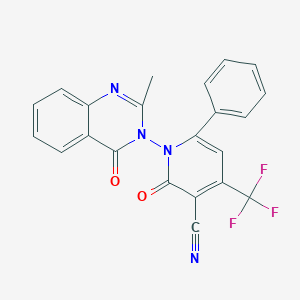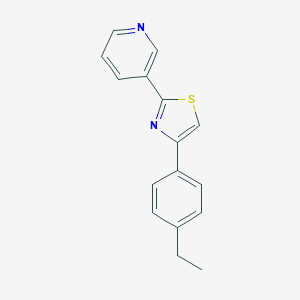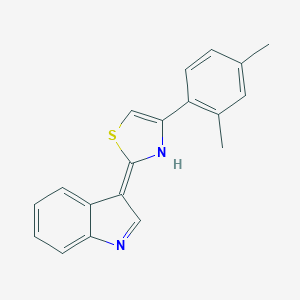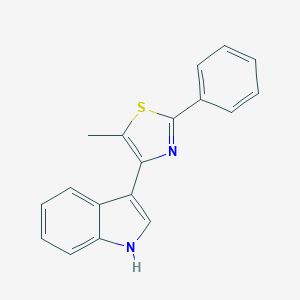
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate, also known as TDIQ, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. TDIQ is a heterocyclic compound that contains two carboxylate groups, an isoxazole ring, and three methoxy groups attached to a phenyl ring.
作用機序
The mechanism of action of Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the activity of the protein kinase CK2, which is involved in various signaling pathways. Finally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have various biochemical and physiological effects, including its ability to inhibit cell growth, induce apoptosis, and reduce inflammation. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has several advantages for lab experiments, including its high potency and specificity. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have high potency against cancer cells and other disease targets, making it a useful tool for studying these diseases. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have high specificity, meaning that it only affects certain targets and does not have off-target effects. However, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate also has limitations, including its potential toxicity and lack of selectivity for certain targets.
将来の方向性
There are several future directions for research on Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate, including its potential use in cancer therapy, its effects on the central nervous system, and its anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate and to develop more specific and less toxic analogs. Finally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate could also be studied for its potential use in other disease areas, such as autoimmune diseases and cardiovascular diseases.
合成法
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate can be synthesized through a multistep process starting from 2,4,6-trimethoxybenzaldehyde and ethyl acetoacetate. The first step involves the condensation of these two compounds to form 3-(2,4,6-trimethoxyphenyl)-2-propen-1-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazole. The final step involves the esterification of the diacid with ethanol to form Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate.
科学的研究の応用
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been studied for its potential use in various research applications, including its ability to inhibit the growth of cancer cells, its anti-inflammatory properties, and its effects on the central nervous system. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. Finally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have effects on the central nervous system, including its ability to improve memory and reduce anxiety.
特性
分子式 |
C18H23NO8 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
diethyl (4R,5S)-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C18H23NO8/c1-6-25-17(20)14-15(19-27-16(14)18(21)26-7-2)13-11(23-4)8-10(22-3)9-12(13)24-5/h8-9,14,16H,6-7H2,1-5H3/t14-,16+/m1/s1 |
InChIキー |
NMWCULIGMOKBRG-ZBFHGGJFSA-N |
異性体SMILES |
CCOC(=O)[C@H]1[C@H](ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OCC |
SMILES |
CCOC(=O)C1C(ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OCC |
正規SMILES |
CCOC(=O)C1C(ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)

![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
![1-(4-Methylphenyl)-2-[(4-methyl-2-quinolinyl)sulfanyl]ethanone](/img/structure/B289474.png)



![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B289485.png)

